5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid
CAS No.:
Cat. No.: VC15819525
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O4 |
|---|---|
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 5-(1-methylpyrazole-3-carbonyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O4/c1-12-5-4-6(11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | MBEVUOFRZCEXJH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)C(=O)C2=CC=C(O2)C(=O)O |
Introduction
Structural Overview and Molecular Characteristics
5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid features a pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a carbonyl-linked furan-2-carboxylic acid (Figure 1). The furan ring contributes aromaticity and electron-rich properties, while the carboxylic acid group enhances hydrogen-bonding capacity, influencing solubility and reactivity .
Key Structural Features:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, methylated at N1 to prevent tautomerism and stabilize the structure.
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Furan Moiety: A five-membered oxygen-containing heterocycle conjugated to the pyrazole via a ketone bridge, enabling π-orbital overlap and resonance stabilization .
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Carboxylic Acid Group: Positioned at the 2-carbon of the furan, this group facilitates salt formation, esterification, and interactions with biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.18 g/mol |
| CAS Number | 108128-39-8 |
| SMILES Notation | CN1N=C(C=C1C(=O)C2=CC=CO2)C(=O)O |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, often beginning with functionalized pyrazole or furan precursors. A common route involves:
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Formation of Pyrazole-3-carboxylic Acid: Reaction of furan-2,3-dione with phenylhydrazine derivatives yields pyrazole-3-carboxylic acid intermediates .
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Carbonyl Bridging: Condensation of the pyrazole-3-carboxylic acid with furan-2-carboxylic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide).
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Methylation: Introduction of the methyl group at the pyrazole N1 position via nucleophilic substitution with methyl iodide .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Phenylhydrazine, , 8h | 75–85 |
| Carbonyl coupling | DCC, DMAP, CHCl | 65–70 |
| Methylation | CHI, KCO, DMF | 80–90 |
Chemical Reactivity
The compound exhibits dual reactivity:
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Carboxylic Acid Group: Participates in esterification, amidation, and salt formation. For example, reaction with thionyl chloride converts it to an acid chloride for further derivatization .
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Carbonyl Bridge: Susceptible to nucleophilic attack, enabling the formation of hydrazides or semicarbazones when treated with hydroxylamines or carbazates .
Spectroscopic Characterization
NMR Spectroscopy
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-NMR (CDCl):
-
-NMR:
IR Spectroscopy
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1702 cm (C=O stretch of ketone and carboxylic acid).
| Target | Activity (IC) | Mechanism |
|---|---|---|
| COX-2 | 12 µM | Prostaglandin synthesis block |
| Xanthine Oxidase | 18 µM | Uric acid reduction |
| S. aureus | 32 µg/mL | Membrane disruption |
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
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